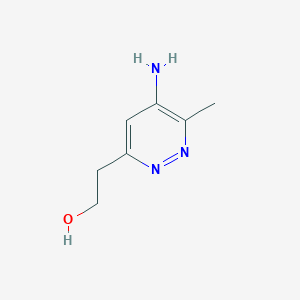
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate is a chemical compound that belongs to the class of organophosphates. This compound is known for its role in various biochemical processes and its potential applications in scientific research and industry. It is a lithium salt of a phosphate ester derived from a geranyl group, which is a common structural motif in natural products and synthetic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate typically involves the reaction of geraniol with phosphoric acid, followed by the addition of lithium hydroxide to form the lithium salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acid catalysts such as sulfuric acid may be used to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where geraniol and phosphoric acid are continuously fed into the system. The reaction mixture is then neutralized with lithium hydroxide, and the product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia, amines, or thiols.
Major Products
The major products formed from these reactions include geranyl aldehyde, geranyl alcohol, and various substituted geranyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the geranyl group into molecules.
Biology: The compound is studied for its role in the biosynthesis of terpenoids and other natural products.
Medicine: Research has shown its potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in the biosynthesis of terpenoids.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects such as antimicrobial and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geranyl Phosphate: A related compound that is also a precursor in the biosynthesis of terpenoids.
Geranyl Pyrophosphate: Another related compound with a pyrophosphate ester instead of a phosphate ester.
Uniqueness
(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate is unique due to its lithium salt form, which may confer different solubility and reactivity properties compared to its ammonium or sodium counterparts. This uniqueness makes it valuable in specific applications where lithium ions play a crucial role.
Eigenschaften
Molekularformel |
C10H17Li2O4P |
|---|---|
Molekulargewicht |
246.1 g/mol |
IUPAC-Name |
dilithium;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphate |
InChI |
InChI=1S/C10H19O4P.2Li/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13;;/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13);;/q;2*+1/p-2/b10-7+;; |
InChI-Schlüssel |
LEPMLCHRGMSDTM-WRQJSNHTSA-L |
Isomerische SMILES |
[Li+].[Li+].CC(=CCC/C(=C/COP(=O)([O-])[O-])/C)C |
Kanonische SMILES |
[Li+].[Li+].CC(=CCCC(=CCOP(=O)([O-])[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B12827433.png)
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride](/img/structure/B12827435.png)

![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)
![(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12827475.png)


![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)
![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)
